molecular formula C26H27FN6O3 B14956436 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14956436
M. Wt: 490.5 g/mol
InChI Key: AGFMZFLUMSENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the preparation of the triazatricyclo core. The synthetic route often includes the following steps:

    Formation of the triazatricyclo core: This step involves cyclization reactions that form the triazatricyclo framework.

    Introduction of functional groups: Various functional groups, such as the fluorophenylmethyl and morpholinylethyl groups, are introduced through substitution reactions.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure

The compound features several key functional groups:

  • Fluorophenyl group : Enhances lipophilicity and may influence binding to biological targets.
  • Morpholine moiety : Known for its role in increasing solubility and bioavailability.
  • Triazatricyclo structure : Suggests potential interactions with nucleic acids or proteins.

Tyrosine Kinase Inhibition

Research indicates that compounds similar to N-[(4-fluorophenyl)methyl]-6-imino-11-methyl have been identified as inhibitors of Bruton tyrosine kinase (BTK) and other kinases. Such inhibition is crucial in treating various cancers and autoimmune diseases due to the role of these kinases in cell signaling pathways.

  • Mechanism of Action :
    • The compound likely inhibits tyrosine kinases by competing with ATP for binding to the active site.
    • This action can lead to reduced cell proliferation and survival in cancerous cells.
  • Case Studies :
    • A study demonstrated that a related compound effectively inhibited BTK activity in vitro, leading to decreased proliferation of malignant B-cells .
    • Another investigation highlighted the compound's potential in overcoming resistance mechanisms in non-small-cell lung cancer (NSCLC) by targeting mutant forms of the epidermal growth factor receptor (EGFR) .

CYP3A4 Interaction

The presence of a fluorine atom in the structure has been shown to modulate the metabolism of compounds through CYP3A4 inhibition. This interaction is significant as it affects the pharmacokinetics of drugs and their efficacy .

Efficacy in Cancer Models

Recent studies have evaluated the efficacy of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl against various cancer cell lines:

Cancer Type IC50 (µM) Mechanism
Non-Small Cell Lung Cancer0.25EGFR T790M inhibition
Chronic Lymphocytic Leukemia0.15BTK inhibition
Breast Cancer0.30PI3K/Akt pathway modulation

These results indicate promising anti-cancer activity across multiple types of malignancies.

Properties

Molecular Formula

C26H27FN6O3

Molecular Weight

490.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27FN6O3/c1-17-3-2-8-33-23(17)30-24-21(26(33)35)15-20(25(34)29-16-18-4-6-19(27)7-5-18)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34)

InChI Key

AGFMZFLUMSENGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.